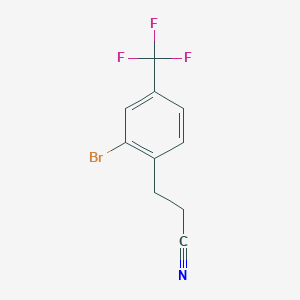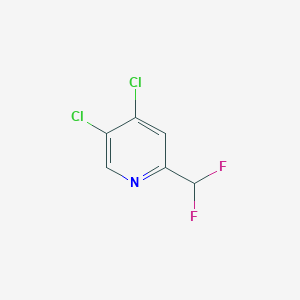
4,5-Dichloro-2-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl2F2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(difluoromethyl)pyridine typically involves the introduction of chlorine and difluoromethyl groups into the pyridine ring. One common method is the halogenation of 2-(difluoromethyl)pyridine using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: 4,5-Dichloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Various substituted pyridines with different functional groups.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Coupling Products: Biaryl compounds formed through coupling reactions.
科学的研究の応用
4,5-Dichloro-2-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
作用機序
The mechanism of action of 4,5-Dichloro-2-(difluoromethyl)pyridine varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The presence of chlorine and fluorine atoms enhances its ability to penetrate cell membranes and bind to target molecules.
類似化合物との比較
- 2,5-Dichloro-4-(trifluoromethyl)pyridine
- 2,4-Dichloro-5-(difluoromethyl)pyridine
- 3-Pyridinemethanol, 4,5-dichloro-2-(difluoromethyl)-
Comparison: 4,5-Dichloro-2-(difluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The combination of chlorine and difluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to other similar compounds. This makes it particularly valuable in applications requiring high reactivity and specificity.
特性
分子式 |
C6H3Cl2F2N |
|---|---|
分子量 |
197.99 g/mol |
IUPAC名 |
4,5-dichloro-2-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl2F2N/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,6H |
InChIキー |
CJFWSUNTBXWVCH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)


![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
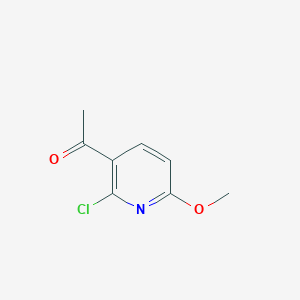
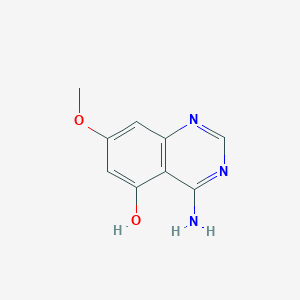
![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
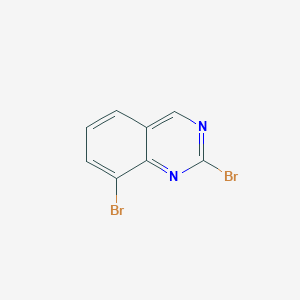
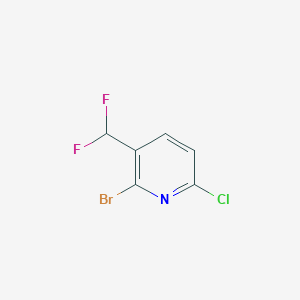
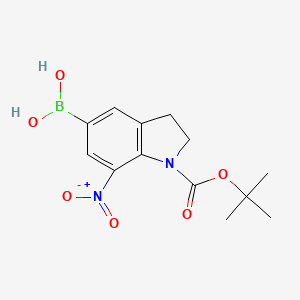
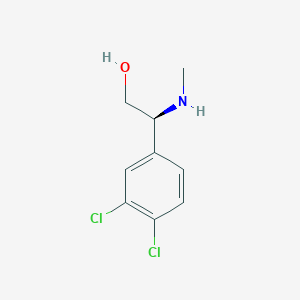
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
